3-Nitrophenanthridine
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Overview
Description
3-Nitrophenanthridine is a nitrogen-containing heterocyclic compound derived from phenanthridine It is characterized by the presence of a nitro group at the third position of the phenanthridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitrophenanthridine typically involves the nitration of phenanthridine. One common method is the reaction of phenanthridine with nitric acid in the presence of sulfuric acid, which acts as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the third position.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions: 3-Nitrophenanthridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form nitroso or nitro derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 3-Aminophenanthridine.
Substitution: Various substituted phenanthridine derivatives.
Oxidation: Nitroso or nitro derivatives of phenanthridine.
Scientific Research Applications
3-Nitrophenanthridine has been extensively studied for its applications in:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a DNA intercalating agent, which can be useful in studying DNA-protein interactions.
Medicine: Explored for its anticancer properties due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of 3-Nitrophenanthridine primarily involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal structure and function of the DNA molecule. This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The nitro group plays a crucial role in enhancing the compound’s binding affinity to DNA.
Comparison with Similar Compounds
Phenanthridine: The parent compound, lacking the nitro group.
3-Aminophenanthridine: The reduced form of 3-Nitrophenanthridine.
Ethidium Bromide: A well-known DNA intercalating agent with a similar structure.
Uniqueness: this compound is unique due to the presence of the nitro group, which significantly enhances its reactivity and binding affinity to DNA compared to phenanthridine. This makes it a more potent compound for applications in medicinal chemistry and biological research.
Properties
CAS No. |
111609-76-8 |
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Molecular Formula |
C13H8N2O2 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
3-nitrophenanthridine |
InChI |
InChI=1S/C13H8N2O2/c16-15(17)10-5-6-12-11-4-2-1-3-9(11)8-14-13(12)7-10/h1-8H |
InChI Key |
IAOVHWPNOBPENT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3=C(C=C(C=C3)[N+](=O)[O-])N=CC2=C1 |
Origin of Product |
United States |
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